molecular formula C18H16N2O5S2 B2729375 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide CAS No. 886926-49-4

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide

Cat. No. B2729375
M. Wt: 404.46
InChI Key: JVWJKHKHKPRFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

The study of antioxidants is crucial in various fields, including medicine, due to their potential to mitigate oxidative stress-related diseases. In research involving benzothiazole derivatives, studies like the one by Ilyasov et al. (2020) have explored the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, a prominent method for assessing antioxidant capacity. This review elucidates two principal reaction pathways for antioxidants, highlighting the complexity of interactions between such compounds and radicals like ABTS•+ (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Therapeutic Potential and Patent Landscape

The therapeutic landscape of benzothiazole derivatives spans various biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties. Kamal, Hussaini Syed, and Mohammed (2015) provide an extensive review of the patents filed for benzothiazole-based chemotherapeutic agents, underscoring the structural simplicity of 2-arylbenzothiazoles and their development for cancer treatment. This review not only highlights the versatility of the benzothiazole nucleus in drug discovery but also its growing importance in developing new therapeutic agents (Kamal, Hussaini Syed, & Mohammed, 2015).

Broad Spectrum of Pharmacological Activities

Benzothiazole derivatives are noted for their wide range of pharmacological effects, from anticancer and antibacterial activities to their roles in anti-inflammatory and analgesic applications. A comprehensive review by Keri et al. (2015) systematically discusses the current developments of benzothiazole-based compounds across medicinal chemistry. This review encapsulates the diversity of pharmacological activities offered by BTA derivatives, emphasizing their potential as therapeutic agents for various diseases and conditions, highlighting their high therapeutic potency and structural diversity (Keri, Patil, Patil, & Budagumpi, 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal methods should be followed to ensure safety4.


Future Directions

Benzothiazoles and their derivatives are a subject of ongoing research due to their wide range of biological activities. Future research may focus on the development of new synthetic methods and the discovery of new biological activities1.


Please note that this information is based on similar compounds and may not be directly applicable to “N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide”. For accurate information, specific studies on this compound would be needed.


properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-2-27(22,23)12-5-3-4-11(8-12)17(21)20-18-19-13-9-14-15(10-16(13)26-18)25-7-6-24-14/h3-5,8-10H,2,6-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWJKHKHKPRFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.